This compound has been investigated for its potential biological activities, specifically as an inhibitor of KSP (Kidney Stone Protein). [] This protein plays a crucial role in the formation of calcium oxalate crystals, which are the primary component of kidney stones. [] By inhibiting KSP, this compound may offer a potential therapeutic approach for preventing or treating kidney stone formation. []
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been described in patent literature. [] The synthetic route involves a multi-step process starting from commercially available materials. While the specific details and reaction conditions are proprietary and not publicly available, the general strategy involves the sequential construction of the heterocyclic rings and the introduction of the various substituents.
The primary scientific research application of N-(4-bromo-2-fluorophenyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide appears to be in the field of kidney stone disease. [] Its potential as a KSP inhibitor makes it a candidate for further research into the development of novel therapies for preventing or treating this condition. []
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: